molecular formula C8H17NO2S B13103182 1-((Methylsulfonyl)methyl)cyclohexanamine

1-((Methylsulfonyl)methyl)cyclohexanamine

Cat. No.: B13103182
M. Wt: 191.29 g/mol
InChI Key: UQPZCZKELYMFHW-UHFFFAOYSA-N
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Description

1-((Methylsulfonyl)methyl)cyclohexanamine is an organic compound with the molecular formula C8H17NO2S. It is a derivative of cyclohexanamine, where a methylsulfonylmethyl group is attached to the cyclohexane ring.

Preparation Methods

The synthesis of 1-((Methylsulfonyl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a methylsulfonylmethylating agent. One common method is the reaction of cyclohexanamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-((Methylsulfonyl)methyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonylmethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

1-((Methylsulfonyl)methyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Methylsulfonyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s function, potentially resulting in biological effects such as antimicrobial activity .

Comparison with Similar Compounds

1-((Methylsulfonyl)methyl)cyclohexanamine can be compared with other similar compounds, such as:

    1-Methylcyclohexanamine: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Cyclohexanamine: The parent compound, which does not have the methylsulfonylmethyl group, resulting in different chemical and biological properties.

The presence of the methylsulfonylmethyl group in this compound imparts unique reactivity and potential biological activities that distinguish it from these similar compounds .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-(methylsulfonylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)7-8(9)5-3-2-4-6-8/h2-7,9H2,1H3

InChI Key

UQPZCZKELYMFHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CCCCC1)N

Origin of Product

United States

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